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Executive Summary

CAS 1209-10-5, chemically identified as 4-(2-phenoxyethyl)morpholine, is a highly versatile
synthetic building block and a critical pharmacophore model in modern medicinal chemistry. As
a Senior Application Scientist specializing in receptor pharmacology, | frequently utilize this
scaffold to design and synthesize ligands targeting the Microsomal Anti-Estrogen Binding Site
(AEBS)[1]. Unlike classical Estrogen Receptor (ER) modulators, compounds bearing the
phenoxyethyl morpholine moiety exhibit potent, ER-independent apoptotic and autophagic
activities in various oncology models. This whitepaper provides an authoritative, in-depth
analysis of the physicochemical properties, mechanistic pharmacology, and validated
experimental workflows associated with CAS 1209-10-5.

Physicochemical Profiling

Understanding the physical properties of 4-(2-phenoxyethyl)morpholine is essential for
predicting its pharmacokinetic behavior, membrane permeability, and optimizing downstream
synthesis protocols. The morpholine ring provides a protonable basic nitrogen (pKa ~8.3) which
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is strictly required for target binding, while the phenoxy group confers the necessary

lipophilicity[2].

Table 1: Physicochemical Properties of CAS 1209-10-5

Property

Value

Causality & Scientific
Significance

Chemical Name

4-(2-Phenoxyethyl)ymorpholine

Core pharmacophore for AEBS
ligands and SERMs.

Unique identifier for regulatory

CAS Number 1209-10-5 )
and supply tracking[2].
Balances lipophilicity and
Molecular Formula C12H17NO2 -
aqueous solubility.
. Ideal low-molecular-weight
Molecular Weight 207.27 g/mol )
fragment for drug design[2].
Indicates high thermal stability;
Boiling Point ~169.8 °C (at 760 mmHq) requires high-boiling solvents

for derivatization.

LogP (Predicted)

~1.8-2.1

Optimal range for lipid
membrane permeability and

microsomal targeting.

Mechanistic Pharmacology: The AEBS Target

The primary pharmacological utility of the 4-(2-phenoxyethyl)morpholine scaffold lies in its high
affinity for the Microsomal Anti-Estrogen Binding Site (AEBS)[1]. The AEBS is a hetero-
oligomeric complex composed of two key cholesterol biosynthesis enzymes: 33-hydroxysterol-
A8-A7-isomerase (D8D71) and 3[3-hydroxysterol-A7-reductase (DHCR7)[3].

Causality of Binding and Mechanism of Action: The AEBS complex carries out cholesterol-5,6-

epoxide hydrolase (ChEH) activity[3]. For a ligand to competitively inhibit this enzyme, it

requires a highly specific pharmacophore: a lipophilic core (provided by the phenoxy group)

and a protonable dialkylaminoalkyl side chain (provided by the ethyl-morpholine moiety)[3][4].
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When 4-(2-phenoxyethyl)morpholine derivatives bind to the AEBS, they inhibit ChEH,
preventing the transhydration of 5,6-epoxy-cholesterol into cholestane-3[3,5a,6B-triol (CT)[5][6].
This enzymatic blockade leads to the intracellular accumulation of sterol intermediates. The
resulting sterol stress response triggers severe cellular autophagy and apoptosis, completely
independent of the Estrogen Receptor (ER)[5][4].
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Fig 1. AEBS-mediated ER-independent apoptotic pathway triggered by morpholine derivatives.

Synthesis Protocol & Experimental Workflow

To utilize CAS 1209-10-5 in downstream applications, high-purity synthesis is required. The
following protocol describes a self-validating, two-step nucleophilic substitution workflow.
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Causality in Experimental Choices:

e Solvent Selection: Acetonitrile (ACN) is chosen for the second step because its polar aprotic
nature accelerates SN2 substitutions while allowing for a sufficient reflux temperature (~82
°C).

o Base Selection: Potassium carbonate (K 2CO 3) is utilized as a mild, insoluble base to
scavenge the hydrobromic acid byproduct. It prevents the protonation of the morpholine
nucleophile without causing unwanted side reactions (like E2 elimination) that stronger
bases (e.g., NaOH) might induce.

Protocol: Synthesis of 4-(2-Phenoxyethyl)morpholine

o Preparation of Intermediate: Dissolve phenol (1.0 eq) and 1,2-dibromoethane (3.0 eq,
excess to prevent dimerization) in acetone. Add anhydrous K 2CO 3(1.5 eq) and reflux for 12
hours. Filter and concentrate to yield 2-phenoxyethyl bromide.

e Nucleophilic Substitution: Dissolve the 2-phenoxyethyl bromide (1.0 eq) in anhydrous
acetonitrile.

e Amine Addition: Add morpholine (1.2 eq) and anhydrous K 2CO 3(2.0 eq) to the reaction
mixture.

o Reflux: Heat the mixture to reflux under an inert nitrogen atmosphere for 8 hours.

o Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate
under reduced pressure.

 Purification: Dissolve the crude residue in ethyl acetate, wash with 1M NaOH (to remove
unreacted phenol) and brine. Dry over MgSO 4, filter, and evaporate. Purify via silica gel
chromatography (Hexanes/EtOAC) to yield pure 4-(2-phenoxyethyl)morpholine[2].
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Fig 2. Two-step nucleophilic substitution synthesis of 4-(2-phenoxyethyl)morpholine.

Analytical Validation and Receptor Binding Assay
To validate the synthesized compound as a viable AEBS ligand, a competitive radioligand
binding assay must be employed.

Self-Validating Assay Protocol:

o Microsome Preparation: Isolate rat liver microsomes (the richest biological source of AEBS
and ChEH) via differential centrifugation[3].

e Incubation: Incubate 50 pg of microsomal protein with 2 nM [BH]Tamoxifen (the radioligand)
and varying concentrations of the synthesized 4-(2-phenoxyethyl)morpholine derivative (1
NM to 10 uM) in Tris-HCI buffer (pH 7.4) at 4 °C for 4 hours[3].

e Separation: Separate bound from free radioligand using rapid filtration through GF/B glass
fiber filters[3].

e Quantification: Measure the retained radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the IC 50and K ivalues using non-linear regression (Cheng-Prusoff
equation). A successful AEBS ligand will demonstrate a K iin the low nanomolar range,
validating the structural integrity and pharmacological efficacy of the phenoxyethyl
morpholine pharmacophore[1][3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [In-Depth Technical Guide: CAS 1209-10-5 (4-(2-
Phenoxyethyl)morpholine)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2573769/docs#in-depth-technical-guide-cas-1209-
10-5-4-2-phenoxyethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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